molecular formula C14H22BNO4 B582159 Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate CAS No. 1256360-07-2

Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate

Cat. No.: B582159
CAS No.: 1256360-07-2
M. Wt: 279.143
InChI Key: MSGYSVHMKDSIFV-UHFFFAOYSA-N
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Description

This compound is a pyrrole derivative featuring a pinacol boronate ester group at the 3-position and an isopropyl carboxylate ester at the 1-position. The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The isopropyl ester substituent modulates steric and electronic properties, distinguishing it from analogs with methyl, tert-butyl, or silyl-protecting groups.

Properties

IUPAC Name

propan-2-yl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-10(2)18-12(17)16-8-7-11(9-16)15-19-13(3,4)14(5,6)20-15/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGYSVHMKDSIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682328
Record name Propan-2-yl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-07-2
Record name Propan-2-yl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with a boronic ester. One common method is the reaction of 3-bromo-1H-pyrrole-1-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds.

    Oxidation Products: Formation of alcohols from the boronic ester.

Scientific Research Applications

Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and materials with unique properties.

    Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide. This results in the formation of a new carbon-carbon bond, which is a key step in many synthetic pathways.

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

Compound Name Ester Group Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Notes References
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate Methyl C12H18BNO4 259.09 Not reported Intermediate in Suzuki couplings; higher polarity than isopropyl analog
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate tert-Butyl C15H24BNO4 301.17 Not reported Enhanced steric bulk for controlled reactivity in drug synthesis
Target compound Isopropyl C14H22BNO4 287.14 Not reported Balances reactivity and stability for medicinal chemistry N/A

Key Observations :

  • The methyl ester () offers higher solubility in polar solvents due to reduced steric hindrance but may exhibit faster hydrolysis.
  • The isopropyl ester in the target compound strikes a balance, enabling moderate reaction rates while resisting hydrolysis better than methyl analogs.

Heterocycle-Modified Analogs

Compound Name Heterocycle Substituents Molecular Formula Key Features References
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pyrazole Isopropyl at N1, boronate at C4 C12H21BN2O2 Pyrazole ring enhances metabolic stability in drug candidates
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrole Pyrrole Cl at C3, triisopropylsilyl at N1 C19H35BClNO2Si Bulky silyl group improves stability; used in high-temperature reactions
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pyrazole Cyclopropyl at N1, boronate at C4 C12H19BN2O2 Cyclopropyl group increases rigidity for targeted molecular interactions

Key Observations :

  • Pyrazole-based analogs () exhibit improved metabolic stability compared to pyrrole derivatives, making them favorable in drug development.
  • Bulky silyl groups () significantly enhance thermal and hydrolytic stability but may hinder reaction kinetics due to steric effects.

Physicochemical and Reactivity Comparison

Property Target Compound Methyl Ester Analog tert-Butyl Ester Analog Triisopropylsilyl Analog
Solubility Moderate (lipophilic) High (polar solvents) Low (hydrophobic) Very low (hydrophobic)
Stability Moderate Low High Very high
Reactivity in Suzuki Balanced Fast Slow Moderate (steric hindrance)

Notes:

  • The triisopropylsilyl analog () is preferred for high-temperature applications but requires harsh conditions for deprotection.

Biological Activity

Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C14_{14}H26_{26}BNO2_2
  • Molecular Weight : 251.17 g/mol
  • CAS Number : 1642583-50-3

The presence of the dioxaborolane moiety contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of various derivatives of pyrrole compounds. While specific data on this compound is limited, related compounds have shown promising activity against multidrug-resistant strains of bacteria. For instance:

  • MIC Values : Some derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium abscessus .

This suggests that similar structural compounds may possess comparable antimicrobial properties.

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Research into pyrrole-based compounds has revealed their ability to inhibit cancer cell proliferation. For example:

  • Mechanism of Action : Compounds with similar dioxaborolane structures have been found to interact with various cellular targets involved in cancer progression. The inhibition of key signaling pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
Cmax_{max} (µg/mL)592 ± 62 (i.v.)
Half-life (t½)26.2 ± 0.9 h
Clearance (CL)1.5 ± 0.3 L/h/kg
Oral Bioavailability (F)40.7%

These pharmacokinetic parameters indicate that the compound may have favorable absorption and distribution characteristics .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives with similar structures showed significant activity against resistant bacterial strains .
  • Anticancer Research : Investigations into pyrrole derivatives indicated their efficacy in inhibiting cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest .

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